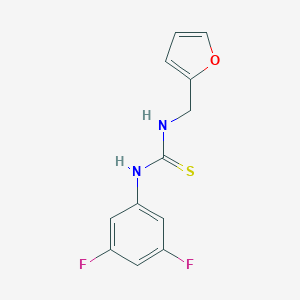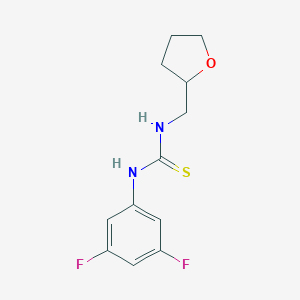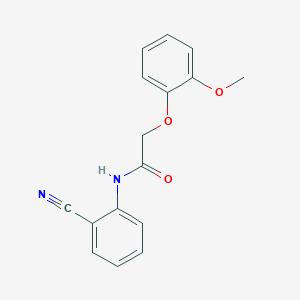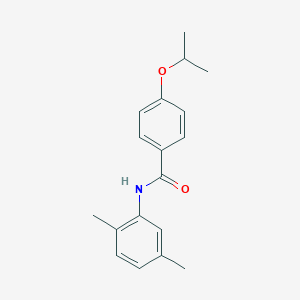![molecular formula C15H15N5O2S2 B495153 N-{2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethyl}benzenesulfonamide CAS No. 331710-39-5](/img/structure/B495153.png)
N-{2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethyl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethyl}benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a tetrazole ring, a phenyl group, and a sulfonamide moiety. It is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethyl}benzenesulfonamide typically involves the reaction of 1-phenyltetrazol-5-thiol with a suitable electrophile, such as an alkyl halide or sulfonyl chloride. One common method involves the treatment of primary or secondary alcohols with 1-phenyl-1(H)-tetrazole-5-thiol and [Me2NCHSEt]+ BF4−, leading directly to the formation of 1-phenyltetrazol-5-yl sulfides .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethyl}benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted tetrazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethyl}benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of infections and inflammatory diseases.
Industry: The compound is used in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of N-{2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethyl}benzenesulfonamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere of carboxylic acids, enhancing the compound’s ability to penetrate cell membranes and interact with enzymes and receptors. The sulfonamide group can inhibit the activity of certain enzymes, leading to antibacterial and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]benzamide
- 1,1,1-Trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide
Uniqueness
N-{2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethyl}benzenesulfonamide is unique due to its combination of a tetrazole ring and a sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
331710-39-5 |
|---|---|
Molecular Formula |
C15H15N5O2S2 |
Molecular Weight |
361.4g/mol |
IUPAC Name |
N-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]benzenesulfonamide |
InChI |
InChI=1S/C15H15N5O2S2/c21-24(22,14-9-5-2-6-10-14)16-11-12-23-15-17-18-19-20(15)13-7-3-1-4-8-13/h1-10,16H,11-12H2 |
InChI Key |
QEBSWDQEFQJXKU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCNS(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCNS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[2-[2-(4-ethylphenoxy)ethylsulfanyl]-3H-benzimidazol-1-ium-1-yl]propanoate](/img/structure/B495073.png)
![2-(acetylamino)-N-(3-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B495076.png)
![2-{2-[(1-naphthylmethyl)sulfanyl]-1H-benzimidazol-1-yl}ethanol](/img/structure/B495078.png)

![2-(2-{[2-(4-propoxyphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)ethan-1-ol](/img/structure/B495084.png)
![1-[2-(2-METHOXYPHENOXY)ETHYL]-2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOLE](/img/structure/B495085.png)
![6-methyl-2-[(1-methylbenzimidazol-2-yl)methylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B495086.png)
![2-({1-[2-(2-FLUOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ACETIC ACID](/img/structure/B495087.png)
![2-[2-({[1-(2-hydroxyethyl)-1H-benzimidazol-2-yl]methyl}sulfanyl)-1H-benzimidazol-1-yl]ethanol](/img/structure/B495088.png)
![2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-1-methyl-1H-benzimidazole](/img/structure/B495089.png)
![2-{[(6-bromo-1H-benzimidazol-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazole](/img/structure/B495090.png)

